{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a thiazolidinone ring, and a phenoxyacetic acid moiety
Preparation Methods
The synthesis of {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the phenoxyacetic acid moiety: This step involves the coupling of the thiazolidinone intermediate with a phenoxyacetic acid derivative using a coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base like lutidine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Materials Science: The compound’s functional groups allow it to be incorporated into polymeric materials, potentially enhancing their properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxyacetic acid moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar compounds to {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid include:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and may have similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Ethoxy-substituted compounds: These compounds feature the ethoxy group, which can influence their solubility and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which can result in synergistic effects and enhanced biological activity compared to individual components .
Properties
Molecular Formula |
C14H14N2O5S |
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Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H14N2O5S/c1-2-20-10-5-8(3-4-9(10)21-7-12(17)18)6-11-13(19)16-14(15)22-11/h3-6H,2,7H2,1H3,(H,17,18)(H2,15,16,19)/b11-6- |
InChI Key |
UIFVGGFCSVBKTB-WDZFZDKYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)O |
Origin of Product |
United States |
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